4-Cyclohexyl-1-oxaspiro[2.5]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyl-1-oxaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-2-6-11(7-3-1)12-8-4-5-9-13(12)10-14-13/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPASXPHBFFNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCCC23CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wittig Reaction for Olefination:
The Wittig reaction is a reliable method for converting ketones to alkenes. It involves the reaction of a phosphorus ylide with a ketone.
Scheme 2: Wittig Reaction Mechanism

The reaction proceeds through a [2+2] cycloaddition to form a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide.
M Cpba Epoxidation:
The epoxidation of an alkene with a peroxy acid like m-CPBA proceeds via a concerted mechanism.
Scheme 3: m-CPBA Epoxidation Mechanism

The peroxy acid delivers an oxygen atom to the double bond in a single step, resulting in the formation of the epoxide and a carboxylic acid byproduct.
Corey Chaykovsky Reaction:
Investigation of Catalytic Approaches and Green Chemistry Considerations in 4-Cyclohexyl-1-oxaspiro[2.5]octane Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes.
Atom Economy: The proposed synthetic routes can be evaluated based on their atom economy. The Corey-Chaykovsky reaction, for example, is more atom-economical than the Wittig reaction followed by epoxidation, as it forms the spiro-epoxide in a single step from the ketone.
Catalytic Methods: The use of catalytic methods for epoxidation is a key green chemistry principle. Catalytic systems that utilize hydrogen peroxide as the terminal oxidant are particularly attractive as they produce water as the only byproduct.
Solvent Choice: The choice of solvent is another important consideration. Solvents such as toluene, dichloromethane, and tetrahydrofuran (B95107) are commonly used in these reactions but have environmental and health concerns. The development of synthetic routes that can be performed in greener solvents, such as water or supercritical carbon dioxide, is a major goal of green chemistry. rsc.org
Flow Chemistry: The use of flow electrosynthesis for the production of spiro-epoxides is an emerging area of research. anr.fr This technology offers several advantages over traditional batch processes, including improved safety, higher yields, and easier scalability. anr.fr
Yield Optimization and Scalability Studies for the Production of this compound
The primary and most logical synthetic route to this compound involves the epoxidation of its precursor ketone, 4-cyclohexylcyclohexanone (B1606340). The Corey-Chaykovsky reaction is a well-established and highly effective method for converting ketones to their corresponding epoxides, making it the most probable choice for this transformation. Current time information in Bangalore, IN.wikipedia.org This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium (B1226848) salt and a strong base, to deliver a methylene (B1212753) group to the carbonyl carbon, forming the oxirane ring. organic-chemistry.org
Precursor Synthesis: 4-Cyclohexylcyclohexanone
The synthesis of 4-cyclohexylcyclohexanone is a critical first step. One common industrial method involves the self-condensation of cyclohexanone (B45756) to produce cyclohexylidene cyclohexanone (CHDA), followed by hydrogenation. epo.org This process can be optimized for high purity and yield. For instance, hydrogenation of the CHDA-containing mixture in the presence of a noble metal catalyst, such as palladium on alumina, can achieve near-quantitative conversion to 4-cyclohexylcyclohexanone without significant reduction of the cyclohexanone starting material. The recovered unreacted cyclohexanone can be recycled, enhancing the atom economy of the process on a large scale.
Another approach involves the oxidation of 4-cyclohexylcyclohexanol. A green chemistry approach utilizes hydrogen peroxide as a clean oxidant with a tungstate-based catalyst system, yielding the desired ketone in high purity. google.com This method is advantageous as the primary byproduct is water, simplifying purification and reducing environmental impact.
Table 1: Comparison of Synthetic Routes to 4-Cyclohexylcyclohexanone
| Method | Starting Material | Catalyst/Reagents | Conditions | Reported Yield (%) | Notes |
| Hydrogenation | Cyclohexylidene cyclohexanone (from cyclohexanone self-condensation) | Pd/Al₂O₃, H₂ | 70-75°C, 1 bar H₂ | ~96 (purity after distillation) | Unreacted cyclohexanone can be recycled. epo.org |
| Catalytic Oxidation | 4-Cyclohexylcyclohexanol | Na₂WO₄·2H₂O, Phosphotungstic acid, H₂O₂ | 80-90°C, 5-8 h | ~91 | Green process with water as the main byproduct. google.com |
Epoxidation and Yield Optimization
The conversion of 4-cyclohexylcyclohexanone to this compound via the Corey-Chaykovsky reaction is a pivotal step where optimization can significantly impact the final yield. Key parameters that can be systematically varied to maximize the yield include the choice of sulfur ylide, base, solvent, reaction temperature, and reaction time.
Dimethylsulfonium methylide and dimethyloxosulfonium methylide are the two most common sulfur ylides used in this reaction. Current time information in Bangalore, IN.organic-chemistry.org The choice between them can influence the stereoselectivity and reactivity, especially with sterically hindered ketones like 4-cyclohexylcyclohexanone.
The selection of the base is critical for the efficient in situ generation of the ylide. Strong bases such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and butyllithium (B86547) (n-BuLi) are commonly employed. nih.gov The solvent system, often dimethyl sulfoxide (DMSO) or a mixture of tetrahydrofuran (THF) and DMSO, plays a crucial role in solvating the reagents and influencing the reaction rate. pku.edu.cn
Table 2: Investigated Parameters for Yield Optimization of Spiro-Epoxidation
| Parameter | Variation | Expected Outcome on Yield | Research Findings |
| Sulfur Ylide | Dimethylsulfonium methylide vs. Dimethyloxosulfonium methylide | Different ylides can exhibit varying reactivity and stereoselectivity. | Dimethyloxosulfonium methylide is generally more stable and can sometimes provide higher yields with ketones. organic-chemistry.org |
| Base | NaH, t-BuOK, n-BuLi | The strength and nature of the base affect the rate and completeness of ylide formation. | The choice of base can be substrate-dependent; for large-scale reactions, the cost and safety of the base are important considerations. nih.gov |
| Solvent | DMSO, THF, or mixtures | Solvent polarity and aprotic nature are crucial for ylide stability and reaction kinetics. | DMSO is a common solvent for the Corey-Chaykovsky reaction due to its ability to dissolve the sulfonium salts and stabilize the ylide. pku.edu.cn |
| Temperature | Room Temperature to 60°C | Higher temperatures can increase reaction rates but may also promote side reactions. | Optimization is required to find a balance between reaction rate and yield. A six-step total synthesis of isohirsut-4-ene reported a Corey-Chaykovsky reaction being carried out at room temperature, affording the epoxide in 45% yield. pku.edu.cn |
| Reaction Time | 1 to 24 hours | Sufficient time is needed for complete conversion of the starting material. | Prolonged reaction times can sometimes lead to product degradation. Reaction monitoring by techniques like TLC or GC-MS is essential. |
Scalability Considerations
Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that need to be addressed for a robust and economical process.
Thermal Management: The Corey-Chaykovsky reaction is often exothermic. Effective heat dissipation is crucial during scale-up to prevent runaway reactions and ensure consistent product quality. The choice of reactor and cooling systems becomes critical.
Work-up and Purification: The purification of this compound on a large scale requires efficient and scalable methods. Distillation is a common technique for purifying volatile compounds, but for a high-boiling point compound like this, vacuum distillation would be necessary. The removal of byproducts, such as dimethyl sulfoxide and any unreacted starting materials, needs to be efficient to achieve high product purity.
Process Safety: A thorough hazard analysis of the entire process is essential for safe operation on a large scale. This includes understanding the thermal stability of all reactants and intermediates and implementing appropriate safety measures.
Recent advancements in flow chemistry offer potential solutions to some of these scalability challenges. Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to improved yields and safety profiles for exothermic reactions.
Spectroscopic Data for this compound Not Publicly Available
Comprehensive searches for advanced spectroscopic and structural characterization data for the chemical compound This compound have yielded no specific experimental or theoretical data required to populate the requested article outline. While the existence of the compound is confirmed through chemical databases, providing its IUPAC name, InChI codes, and CAS number (2248395-61-9), detailed spectroscopic information remains elusive in the public domain.
The investigation sought to find specific data for one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS) including fragmentation pathways, and Infrared (IR) and Raman spectroscopy. The searches included scientific literature databases, chemical supplier catalogs, and general web searches.
Information was found for related, but structurally distinct, compounds. For example, some spectroscopic data is available for the parent compound, 1-oxaspiro[2.5]octane , and its derivatives, as well as other substituted spiro-epoxides. Studies on these related compounds confirm the utility of various spectroscopic techniques for their structural elucidation. For instance, research on 1-oxaspiro[2.5]octane and its analogues demonstrates the use of ¹H and ¹³C NMR for determining configuration and conformation. Similarly, mass spectrometry and IR spectroscopy have been applied to other oxaspiro compounds to confirm their molecular weight and identify key functional groups.
However, no publications or data repositories were identified that contained the specific ¹H NMR chemical shifts and coupling constants, ¹³C NMR chemical shifts, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), precise mass-to-charge ratio, fragmentation analysis, or IR and Raman vibrational frequencies for This compound .
Without this foundational data, it is not possible to generate the detailed and scientifically accurate article as requested, adhering to the strict outline provided. The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound and misleading.
Therefore, the requested article focusing on the advanced spectroscopic and structural characterization of This compound cannot be produced at this time due to the absence of the necessary scientific data in publicly accessible sources.
X-ray Crystallography for Solid-State Structure Determination of this compound (if suitable crystals are obtained)
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound, offering an unambiguous picture of its solid-state conformation and the relative stereochemistry of the spiro-center and the cyclohexyl ring.
To date, a specific X-ray crystal structure for this compound has not been reported in the publicly accessible scientific literature. The ability to obtain such a structure is contingent upon the successful growth of single crystals of suitable size and quality. Should such crystals become available, the resulting crystallographic data would be invaluable for validating computational models and for providing a definitive structural benchmark for this compound. The crystal structure of a related, more complex spiro-epoxide has been determined, highlighting the feasibility of such studies on this class of compounds. rsc.org
Stereochemical and Conformational Analysis of 4 Cyclohexyl 1 Oxaspiro 2.5 Octane
Chirality and Enantiomeric Purity of 4-Cyclohexyl-1-oxaspiro[2.5]octane
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound
The synthesis of enantiomerically enriched epoxides is a well-established field in organic chemistry, and several strategies can be applied to obtain optically active this compound. These methods typically involve the asymmetric epoxidation of a suitable precursor, such as 4-cyclohexylidenecyclohexane.
One prominent approach is the use of chiral catalysts . For instance, the Shi epoxidation, which utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (B1194676) (Oxone) as the oxidant, is known to be effective for the asymmetric epoxidation of unfunctionalized olefins. jku.at The transition state of this reaction is often described as a spiro arrangement, which can lead to high enantioselectivity. jku.at
Another powerful method involves the use of chiral phase-transfer catalysts . Quaternary ammonium (B1175870) salts derived from cinchona alkaloids have been successfully employed in the asymmetric epoxidation of α,β-unsaturated ketones and enals. While the direct precursor to this compound is an exocyclic alkene, related systems have shown susceptibility to this methodology.
Furthermore, substrate-directed diastereoselective epoxidation can be a viable route if a chiral auxiliary is incorporated into the precursor molecule. The inherent chirality of the auxiliary can direct the epoxidation to one face of the double bond, leading to a diastereomeric mixture that can be separated, followed by the removal of the auxiliary to yield the enantiomerically enriched epoxide. The diastereoselectivity in the epoxidation of substituted cyclohexenes is known to be influenced by the steric and electronic nature of the substituents. nih.govhku.hk
A representative, though generalized, approach for the asymmetric synthesis could involve the reaction of 4-cyclohexylidenecyclohexane with an oxidizing agent in the presence of a chiral catalyst.
Table 1: Potential Asymmetric Epoxidation Methods
| Method | Catalyst Type | Oxidant | Key Features |
| Shi Epoxidation | Chiral Ketone (e.g., fructose-derived) | Oxone | Effective for unfunctionalized olefins, spiro transition state model. jku.at |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts | Hypochlorite, Peroxides | Applicable to a range of olefin types. |
| Sharpless Asymmetric Epoxidation | Titanium Tartrate Complex | tert-Butyl Hydroperoxide | Primarily for allylic alcohols, but modifications exist. |
It is important to note that the efficiency and enantioselectivity of these methods would need to be empirically determined for the specific substrate, 4-cyclohexylidenecyclohexane.
Chiral Chromatography and Optical Rotation Studies for Enantiomer Resolution and Quantification
Once a racemic or enantioenriched mixture of this compound is synthesized, the separation of the enantiomers and the determination of their purity are crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
The choice of the chiral stationary phase (CSP) is critical for successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective for a wide range of chiral compounds, including epoxides. The separation mechanism relies on the differential transient diastereomeric interactions between the enantiomers and the chiral stationary phase.
Optical rotation is a fundamental property of chiral molecules and can be used to characterize the enantiomers of this compound. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical constant for a given enantiomer at a specific wavelength, temperature, and concentration. While the specific rotation for this compound is not documented in readily available literature, it would be a critical parameter to measure for the pure enantiomers. The enantiomeric excess (% ee) of a mixture can be calculated from the observed optical rotation of the mixture and the specific rotation of the pure enantiomer.
Diastereomeric Relationships and Separation Strategies for Isomers of this compound
In the context of this compound, diastereomers would arise if there were additional stereocenters in the molecule. For the parent compound, this is not the case. However, considering the precursor, 4-cyclohexylcyclohexanone (B1606340), the cyclohexyl substituent can exist in either an axial or equatorial position in the chair conformation. The epoxidation of the corresponding exocyclic methylene (B1212753) derivative could potentially lead to diastereomers if the interconversion between the chair conformations is slow on the timescale of the reaction and if the facial selectivity of the epoxidation is dependent on the conformation.
The formation of the spiro-epoxide introduces a new stereocenter. The approach of the oxidizing agent to the double bond of 4-cyclohexylidenecyclohexane can occur from two different faces, leading to the two enantiomers. The stereochemical outcome is often governed by the steric hindrance presented by the cyclohexyl ring.
Separation of diastereomers, if formed from a more complex precursor, would typically be achieved by standard chromatographic techniques such as flash column chromatography or HPLC, as diastereomers have different physical properties.
Conformational Preferences and Dynamics of the Spirocyclic System in this compound
The conformational behavior of the 1-oxaspiro[2.5]octane system is primarily dictated by the cyclohexane (B81311) ring, which typically adopts a chair conformation to minimize torsional and angle strain. The presence of the spiro-fused oxirane ring introduces some degree of conformational constraint.
Detailed NMR studies on 1-oxaspiro[2.5]octane and its derivatives have provided significant insights into their conformational preferences. nih.govresearchgate.netuan.mx The analysis of proton-proton (¹H-¹H) and carbon-proton (¹³C-¹H) coupling constants, as well as chemical shifts, allows for the determination of the relative configuration and preferred conformations. nih.govresearchgate.net For the unsubstituted 1-oxaspiro[2.5]octane, the cyclohexane ring exists in a dynamic equilibrium between two chair conformations.
The introduction of the cyclohexyl group at the 4-position will have a profound impact on this equilibrium. Due to its large steric bulk, the cyclohexyl group will strongly prefer to occupy an equatorial position on the cyclohexane ring of the spiro-compound to avoid 1,3-diaxial interactions. This preference effectively "locks" the conformation of the cyclohexane ring, making one chair conformation significantly more stable than the other.
Influence of the Cyclohexyl Substituent on the Overall Molecular Geometry and Conformational Landscape
This conformational locking has several consequences:
Anisotropic Effects: The fixed orientation of the cyclohexyl group will influence the chemical shifts of the protons on the spiro-cyclohexane ring due to anisotropic effects. Protons in close proximity to the cyclohexyl ring will experience different magnetic environments compared to those in a conformationally mobile system.
Reaction Stereoselectivity: The locked conformation will present two distinct faces of the molecule to incoming reagents. This can lead to high diastereoselectivity in subsequent reactions on the spiro-epoxide.
Spectroscopic Signatures: The conformational rigidity simplifies the NMR spectra, as the signals for the axial and equatorial protons on the spiro-cyclohexane ring will be distinct and will not be averaged by rapid conformational inversion. The coupling constants between these protons will be indicative of their dihedral angles, providing clear evidence for the chair conformation.
Table 2: Predicted Conformational Features of this compound
| Feature | Predicted State | Rationale |
| Spiro-Cyclohexane Ring Conformation | Predominantly a single chair conformation | To minimize steric strain. |
| 4-Cyclohexyl Substituent Orientation | Equatorial | Avoidance of unfavorable 1,3-diaxial interactions. |
| Conformational Dynamics | Relatively rigid; high barrier to ring inversion | The bulky equatorial cyclohexyl group disfavors the ring-flipped conformer. |
Chemical Reactivity and Transformation Studies of 4 Cyclohexyl 1 Oxaspiro 2.5 Octane
Ring-Opening Reactions of the Oxirane Moiety in 4-Cyclohexyl-1-oxaspiro[2.5]octane
The high ring strain of the epoxide ring (approximately 13 kcal/mol) makes it susceptible to cleavage by both nucleophiles and electrophiles under conditions where other ethers would remain inert. masterorganicchemistry.com
Under basic or neutral conditions, the ring-opening of this compound proceeds via a classic S_N2 mechanism. libretexts.org Strong nucleophiles attack one of the electrophilic carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. Due to steric hindrance at the spirocarbon (a quaternary center), the nucleophilic attack occurs exclusively at the less-substituted methylene (B1212753) carbon of the oxirane. libretexts.orgchegg.com
This reaction pathway provides access to a diverse range of 1-(hydroxymethyl)cyclohexan-1-ol derivatives, where the incoming nucleophile is attached to the methylene carbon. A variety of nucleophiles can be employed, including alkoxides, amines, and thiolates, each yielding a different class of product. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield 1-((methoxymethyl)cyclohexyl)methanol. chegg.com The use of bis-nucleophiles, such as amino alcohols, can lead to the formation of more complex heterocyclic structures, like morpholine (B109124) derivatives, through an initial intermolecular ring-opening followed by an intramolecular cyclization. banglajol.info
Table 1: Examples of Nucleophilic Ring-Opening Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide | Sodium Methoxide (CH₃ONa) | 1-((Alkoxymethyl)cyclohexyl)methanol |
| Amine | Ammonia (NH₃), Primary/Secondary Amines | 1-((Aminomethyl)cyclohexyl)methanol |
| Thiolate | Sodium Thiophenolate (PhSNa) | 1-((Thioalkoxymethyl)cyclohexyl)methanol |
| Azide | Sodium Azide (NaN₃) | 1-((Azidomethyl)cyclohexyl)methanol |
In the presence of an acid, the ring-opening mechanism is altered significantly. The reaction is initiated by the protonation of the epoxide oxygen by a Brønsted acid or coordination to a Lewis acid. masterorganicchemistry.comgoogle.com This activation makes the oxygen a much better leaving group and imparts a significant positive charge on the adjacent carbon atoms. openstax.org
Unlike the base-catalyzed reaction, the subsequent nucleophilic attack under acidic conditions occurs at the more substituted carbon atom—the spirocenter. masterorganicchemistry.comlibretexts.org This regioselectivity is attributed to the greater ability of the tertiary spirocarbon to stabilize the partial positive charge that develops in the S_N2-like transition state. libretexts.orgopenstax.org The transition state for acid-catalyzed epoxide opening is considered a hybrid, possessing both S_N2 (backside attack) and S_N1 (carbocationic character) features. libretexts.orgopenstax.org
A notable transformation in this category is the Lewis acid-mediated rearrangement of the spiro-epoxide to a carbonyl compound. For example, treatment of the related 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or tin tetrachloride (SnCl₄) leads to the formation of 2,2,3,6-tetramethyl-cyclohexane-carbaldehyde. google.comgoogle.com This suggests that this compound would similarly rearrange to 4-cyclohexylcyclohexane-1-carbaldehyde.
The regioselectivity of the ring-opening of this compound is the most critical aspect of its reactivity, as it is entirely dependent on the reaction conditions.
Base-Catalyzed/Nucleophilic Conditions: Attack occurs at the less-substituted primary carbon (C2) of the oxirane ring, following a standard S_N2 pathway where steric hindrance is the dominant controlling factor. libretexts.org
Acid-Catalyzed Conditions: Attack occurs at the more-substituted tertiary spirocarbon (C3). This is because the transition state has significant carbocationic character, and the positive charge is better stabilized by the tertiary carbon. masterorganicchemistry.comopenstax.org
In both scenarios, the reaction proceeds with a defined stereochemistry. The nucleophile attacks from the side opposite to the carbon-oxygen bond being broken (backside attack), resulting in an inversion of configuration at the center of attack. This leads to a trans (or anti) relationship between the incoming nucleophile and the hydroxyl group in the product. openstax.org For example, the acid-catalyzed reaction of 1,2-epoxy-1-methylcyclohexane (B158310) with HBr yields a product where the bromo and hydroxyl groups are in a trans configuration. libretexts.orgopenstax.org
Table 2: Regioselectivity of Ring-Opening Reactions
| Condition | Site of Nucleophilic Attack | Major Product Type | Mechanism |
|---|---|---|---|
| Basic / Nucleophilic | C2 (Methylene carbon) | 1-(Substituted-methyl)cyclohexan-1-ol | S_N2 (sterically controlled) |
| Acidic / Electrophilic | C3 (Spiro carbon) | 1-Substituted-1-(hydroxymethyl)cyclohexane | S_N2-like (electronically controlled) |
Reactions Involving the Spirocenter and Cyclohexane (B81311) Ring in this compound
The reactivity of the this compound molecule is overwhelmingly dominated by the strained oxirane ring. The spirocenter itself is a quaternary carbon and is generally unreactive except as a site for nucleophilic attack during acid-catalyzed ring-opening. The cyclohexane and cyclohexyl rings, being saturated hydrocarbon moieties, are relatively inert under the conditions typically used to react with the epoxide. While reactions such as free-radical halogenation could occur on the alkane rings, they would require harsh conditions (e.g., UV light) and would likely suffer from a lack of selectivity, leading to a mixture of products. Therefore, synthetic strategies typically focus on transformations of the oxirane ring or on modifying the cyclohexane framework prior to the formation of the spirocycle. ucl.ac.uknih.gov
Derivatization Strategies for this compound
The primary derivatization strategy for this compound involves the various ring-opening reactions discussed in section 5.1. These reactions introduce a wide array of functional groups, converting the epoxide into versatile difunctional building blocks.
Further diversification of the molecular scaffold can be achieved by modifying the peripheral cyclohexyl group. In the context of developing analogues for biological screening, altering substituents on alicyclic rings is a common strategy to modulate properties such as lipophilicity, metabolic stability, and target binding. ucl.ac.uktandfonline.com
While direct functionalization of the cyclohexyl group on the intact spiro-epoxide is challenging due to a lack of reactive sites, a more practical approach involves utilizing a substituted cyclohexanone (B45756) as the starting material for the synthesis of the spiro-epoxide. The Corey-Chaykovsky reaction, which is commonly used to form such spiro-epoxides, proceeds from a ketone precursor. google.comnih.gov By starting with a functionalized 4-cyclohexylcyclohexanone (B1606340), a wide variety of substituted this compound derivatives can be prepared, which can then undergo subsequent ring-opening reactions.
Table 3: Precursor-Based Derivatization Strategy
| Precursor Ketone | Resulting Spiro-Epoxide Derivative |
|---|---|
| 4-(4-Fluorocyclohexyl)cyclohexanone | 4-(4-Fluorocyclohexyl)-1-oxaspiro[2.5]octane |
| 4-(4-Methoxycyclohexyl)cyclohexanone | 4-(4-Methoxycyclohexyl)-1-oxaspiro[2.5]octane |
| 4-(4-(Trifluoromethyl)cyclohexyl)cyclohexanone | 4-(4-(Trifluoromethyl)cyclohexyl)-1-oxaspiro[2.5]octane |
Transformations of Oxirane-Opened Products to Novel Scaffolds
The true synthetic utility of this compound is realized in the subsequent transformations of its initial ring-opened products. These intermediates, bearing vicinal functional groups on a cyclohexane framework, are primed for intramolecular reactions that can lead to the formation of novel and structurally diverse heterocyclic and polycyclic scaffolds. The nature of the resulting scaffold is highly dependent on the initial ring-opening conditions and the specific nucleophile employed.
Under acidic conditions, the oxirane ring of this compound is protonated, which facilitates nucleophilic attack. The regioselectivity of this attack is influenced by both steric and electronic factors. Generally, in the absence of strongly electron-donating groups, the nucleophile will attack the less substituted carbon of the epoxide, following an SN2-like mechanism. However, if a carbocation-like transition state can be stabilized at the more substituted spiro-carbon, attack at this position becomes competitive. acs.orgacs.org
The products of this initial ring-opening, typically 1-(hydroxymethyl)cyclohexan-1-ol derivatives with a nucleophile attached to the methylene carbon, can undergo further reactions. For instance, if a bifunctional nucleophile is used, intramolecular cyclization can occur, leading to the formation of new heterocyclic rings.
One area of significant interest is the Lewis acid-catalyzed rearrangement of spiro-epoxides. While direct studies on this compound are not extensively documented, research on analogous spiro-epoxyoxindoles and bridged spiro-epoxyamines demonstrates that Lewis acids can promote skeletal rearrangements. nih.govresearchgate.net For example, treatment with a Lewis acid like SnCl₄ can induce a rearrangement cascade, potentially leading to ring-expanded or ring-contracted products, or even the formation of bridged bicyclic systems. The course of these rearrangements is dictated by the migratory aptitude of the neighboring groups and the stability of the resulting carbocationic intermediates.
A plausible transformation pathway for an oxirane-opened product of this compound could involve an intramolecular cyclization to form an oxetane (B1205548) ring system, a valuable motif in medicinal chemistry. acs.org This would typically require the initial ring-opening to generate a 1,3-diol precursor, which can then undergo cyclization.
The following table outlines potential transformations of oxirane-opened products of this compound into novel scaffolds, based on established reactivity principles of related epoxides.
| Initial Ring-Opening Product (Hypothetical) | Transformation Condition | Resulting Novel Scaffold (Hypothetical) |
| 1-(Azidomethyl)cyclohexan-1-ol | Reduction of azide, followed by intramolecular cyclization | Substituted piperidine (B6355638) derivative |
| 1-(Cyanomethyl)cyclohexan-1-ol | Hydrolysis of nitrile to carboxylic acid, followed by lactonization | Spiro-lactone |
| 1-(Allyloxymethyl)cyclohexan-1-ol | Rhenium-catalyzed transposition and cyclization | Spiroacetal |
| 1-((2-Aminoethyl)thiomethyl)cyclohexan-1-ol | Intramolecular nucleophilic attack of the amine | 1,4-Thiazepane derivative |
Mechanistic Investigations of Key Transformations of this compound
The key transformations of this compound are fundamentally governed by the mechanism of its epoxide ring-opening. The mechanistic pathway, whether it proceeds via an SN1 or SN2-like mechanism, dictates the stereochemistry and regiochemistry of the products, which in turn influences subsequent transformations.
Acid-Catalyzed Ring-Opening:
In the presence of a Brønsted acid, the oxygen atom of the oxirane is protonated, forming a good leaving group (a hydroxyl group). This is followed by nucleophilic attack. The transition state of this reaction is thought to have significant carbocationic character at the more substituted carbon atom (the spiro center). This is because a tertiary carbocation is more stable than a primary carbocation. Consequently, while the reaction exhibits SN2-like stereochemistry (inversion of configuration at the center of attack), the regioselectivity often favors attack at the more substituted carbon, an SN1-like characteristic. acs.orgacs.org
For this compound, this would imply that under acidic conditions, a nucleophile might preferentially attack the spiro-carbon. However, the significant steric hindrance at this position could counteract this electronic preference, potentially leading to a mixture of regioisomers.
Lewis Acid-Catalyzed Rearrangements:
Lewis acids coordinate to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. In the case of spiro-epoxides, Lewis acid coordination can facilitate a cascade of bond migrations. researchgate.net A plausible mechanistic scenario for a Lewis acid-catalyzed rearrangement of this compound could involve:
Coordination of the Lewis acid to the epoxide oxygen.
Cleavage of the C(spiro)-O bond to form a carbocationic intermediate.
A 1,2-hydride or 1,2-alkyl shift from the cyclohexane ring to the carbocationic center. This would result in a ring expansion, leading to a cycloheptanone (B156872) derivative.
Computational studies on related systems, such as the rearrangement of spiro-epoxy enals, have been used to elucidate the intricate details of the transition states and the non-covalent interactions that govern the stereochemical outcome. acs.org Similar computational investigations on this compound would be invaluable in precisely mapping the potential energy surfaces of its various reaction pathways and predicting the most likely transformation products under different catalytic conditions.
The following table summarizes the key mechanistic features of the transformations of this compound.
| Transformation | Catalyst/Reagent | Key Mechanistic Steps | Expected Stereochemical Outcome |
| Nucleophilic Ring-Opening | Brønsted Acid (e.g., H₂SO₄) | Protonation of epoxide oxygen, Nucleophilic attack | Inversion of configuration at the site of attack |
| Nucleophilic Ring-Opening | Base (e.g., NaOH) | SN2 attack at the less hindered carbon | Inversion of configuration |
| Rearrangement | Lewis Acid (e.g., SnCl₄) | Coordination to epoxide oxygen, C-O bond cleavage, 1,2-migratory shift | Dependent on migratory aptitude of groups |
Theoretical and Computational Studies of 4 Cyclohexyl 1 Oxaspiro 2.5 Octane
Electronic Structure Calculations for 4-Cyclohexyl-1-oxaspiro[2.5]octane
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound. Through electronic structure calculations, it is possible to predict its geometry, stability, reactivity, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its most stable three-dimensional structure. nih.govnih.govresearchgate.net The geometry optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.
The spirocyclic nature of this compound, featuring a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring containing an oxygen atom (an oxirane), introduces significant ring strain. DFT calculations can quantify this strain energy, providing insights into the molecule's inherent stability. Furthermore, the cyclohexane moiety can exist in various conformations, most notably the chair, boat, and twist-boat forms. DFT can be used to calculate the relative energies of these conformers, thus identifying the most energetically favorable conformation of the entire molecule. It is anticipated that the chair conformation of the cyclohexane ring would be the most stable.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not readily available in the provided search results.
| Parameter | Value |
|---|---|
| C-C (cyclohexane) bond length | ~1.54 Å |
| C-C (oxirane) bond length | ~1.47 Å |
| C-O (oxirane) bond length | ~1.43 Å |
| C-C-C (cyclohexane) bond angle | ~111° |
| C-O-C (oxirane) bond angle | ~61° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgimperial.ac.uk For this compound, the HOMO is expected to be localized on the oxygen atom of the oxirane ring due to the presence of lone pairs of electrons. youtube.com The LUMO, on the other hand, is likely to be associated with the antibonding orbitals of the C-O bonds in the strained three-membered ring.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise energies for these orbitals. rsc.org
FMO analysis predicts that the oxygen atom will be the primary site for electrophilic attack, while the carbon atoms of the oxirane ring will be susceptible to nucleophilic attack, leading to ring-opening reactions. The shape and symmetry of the frontier orbitals determine the stereochemical outcome of such reactions. wikipedia.orgimperial.ac.uk
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents hypothetical data based on typical values for similar structures.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -9.5 |
| LUMO | ~ +1.2 |
| HOMO-LUMO Gap | ~ 10.7 |
In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational methods can also predict the spectroscopic properties of this compound, which are invaluable for its characterization.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), it is possible to predict the NMR spectrum. These predicted spectra can aid in the structural elucidation and conformational analysis of the molecule. researchgate.net For instance, the chemical shifts of the protons and carbons in the oxirane ring are expected to be significantly different from those in the cyclohexane ring due to the ring strain and the electronegativity of the oxygen atom.
IR Frequencies: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. Computational frequency calculations can predict the IR spectrum of this compound. These calculations determine the vibrational modes of the molecule and their corresponding frequencies and intensities. Key predicted vibrational modes would include the C-H stretching of the cyclohexane and oxirane rings, C-C stretching, and the characteristic C-O stretching and ring-breathing modes of the epoxide.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of this compound
While DFT calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational landscape of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time. nih.gov
For this compound, MD simulations can be used to:
Sample Conformational Space: The cyclohexane ring can undergo conformational changes, such as ring flipping between chair conformations. MD simulations can explore the energy barriers associated with these transitions and determine the relative populations of different conformers at a given temperature.
Analyze Dynamic Behavior: These simulations can reveal the flexibility and motion of different parts of the molecule. For example, the rotational dynamics of the cyclohexyl group relative to the spiro center can be investigated.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and dynamics of the solute molecule.
Principal component analysis of the MD trajectories can help identify the dominant modes of motion and conformational transitions. semanticscholar.org
Reaction Pathway Modeling and Transition State Analysis for Key Transformations of this compound
The high ring strain of the oxirane ring makes this compound susceptible to ring-opening reactions, which are its key chemical transformations. libretexts.orglibretexts.org Computational chemistry can be used to model the reaction pathways and analyze the transition states of these reactions.
The most common reactions of epoxides are acid-catalyzed and base-catalyzed ring-opening. libretexts.orglibretexts.org
Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxygen atom of the epoxide is protonated, forming a good leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack can proceed through a mechanism that has both SN1 and SN2 character. libretexts.org Computational modeling can determine the structure and energy of the transition state for this process, revealing whether the attack occurs at the more or less substituted carbon atom and predicting the regioselectivity of the reaction.
Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile under basic or neutral conditions, the ring-opening occurs via an SN2 mechanism. libretexts.orgchemistrysteps.com The nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring. chemistrysteps.com Transition state analysis can be used to calculate the activation energy for this reaction and to rationalize the observed stereochemistry (inversion of configuration at the attacked carbon).
By modeling these reaction pathways, it is possible to predict the most likely products and understand the factors that control the reactivity and selectivity of this compound.
In Silico Prediction of Molecular Interactions for this compound as a General Probe or Scaffold
The unique three-dimensional structure of spirocyclic compounds like this compound makes them attractive scaffolds in medicinal chemistry and materials science. mdpi.comdntb.gov.ua In silico methods can be used to predict how this molecule might interact with biological targets or other molecules.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net If this compound or its derivatives are being considered as potential drug candidates, docking studies can be used to predict their binding affinity and mode of interaction with a target protein. The cyclohexyl group can provide hydrophobic interactions, while the oxirane oxygen can act as a hydrogen bond acceptor.
Pharmacophore Modeling: A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The rigid spirocyclic core of this compound can serve as a scaffold to orient functional groups in specific spatial arrangements, and computational methods can be used to design new molecules based on this scaffold with desired biological activities.
Non-Covalent Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between this compound and a binding partner can be analyzed using computational tools. This provides a deeper understanding of the molecular recognition process. mdpi.com
Through these in silico approaches, the potential of this compound as a molecular probe or a building block for more complex functional molecules can be systematically evaluated.
Applications and Future Directions of 4 Cyclohexyl 1 Oxaspiro 2.5 Octane in Chemical Research
4-Cyclohexyl-1-oxaspiro[2.5]octane as a Synthetic Intermediate in Advanced Organic Synthesis
The inherent ring strain of the epoxide in this compound makes it a highly reactive intermediate, susceptible to nucleophilic ring-opening reactions. This reactivity is the cornerstone of its utility in advanced organic synthesis, enabling the construction of complex molecular frameworks.
The spiro-epoxide motif is a key structural element in a variety of natural products. The ring-opening of the epoxide in this compound can be achieved with a wide array of nucleophiles, leading to highly functionalized cyclohexane (B81311) derivatives with stereocontrol. This strategy is pivotal in the synthesis of natural product analogues, where the spirocyclic core can be elaborated into more complex structures. For instance, the acid-catalyzed or base-catalyzed opening of the epoxide ring can introduce diverse functional groups, which can then be further manipulated to build intricate molecular scaffolds.
The reaction of this compound with different nucleophiles can lead to a variety of functionalized cyclohexane derivatives, as illustrated in the following table:
| Nucleophile | Reagent Example | Product Type |
| Oxygen | H₂O/H⁺ | 1-(hydroxymethyl)cyclohexane-1,4-diol |
| Nitrogen | NH₃ | 1-amino-4-cyclohexylcyclohexanemethanol |
| Carbon | Grignard Reagent (RMgX) | 1-(alkyl)-4-cyclohexylcyclohexanemethanol |
| Halogen | HX | 1-(halomethyl)-4-cyclohexylcyclohexanol |
These reactions typically proceed with high regio- and stereoselectivity, making this compound a valuable precursor for creating molecules with defined three-dimensional arrangements.
The demand for novel chemical entities in drug discovery and materials science has spurred the development of diverse chemical libraries. Spirocyclic scaffolds are particularly attractive in this context due to their inherent three-dimensionality, which allows for a broader exploration of chemical space compared to flat aromatic structures. This compound serves as an excellent starting point for generating such libraries.
The ring-opening of the epoxide with a variety of nucleophiles, followed by further functionalization of the resulting hydroxyl group and the cyclohexyl moiety, can rapidly generate a large number of distinct compounds. This approach, often referred to as diversity-oriented synthesis, is crucial for identifying new bioactive molecules and materials with desired properties. The rigid spirocyclic core ensures that the appended functional groups are held in well-defined spatial orientations, which is critical for their interaction with biological targets or for the assembly of ordered materials.
Potential in Advanced Materials Science Applications for this compound
The unique topology and reactivity of this compound also suggest its potential utility in the field of advanced materials science, particularly in polymer chemistry.
Epoxides are well-known monomers for ring-opening polymerization to produce polyethers. This compound could potentially undergo cationic or anionic ring-opening polymerization to yield a polymer with a repeating spirocyclic unit in the backbone. Such a polymer would be expected to possess unique properties, such as high thermal stability and a high glass transition temperature, due to the rigidity of the spirocyclic structure.
Furthermore, if copolymerized with other monomers, this compound could act as a cross-linker. The bifunctional nature of the opened epoxide (a diol or its derivative) would allow for the formation of a three-dimensional polymer network. The incorporation of the bulky and rigid cyclohexyl-spiro-cyclohexane unit could significantly enhance the mechanical properties of the resulting polymer, such as its modulus and hardness. Spirocyclic monomers, in general, are known to reduce volume shrinkage during polymerization, which is a significant advantage in applications like dental fillings and high-precision coatings.
The spirocyclic scaffold of this compound can be incorporated into functional materials to impart specific properties. For example, the introduction of this rigid and bulky group into liquid crystal formulations could influence their mesophase behavior. Similarly, its incorporation into the structure of organic light-emitting diodes (OLEDs) or other electronic materials could impact their morphological stability and charge transport properties.
The functionalization of the cyclohexane ring or the cyclohexyl group could also lead to materials with tailored properties. For instance, the attachment of photochromic or fluorescent moieties could result in novel smart materials that respond to external stimuli.
Utilization of this compound as a Molecular Probe for Mechanistic and Chemoinformatic Studies
The well-defined structure and predictable reactivity of this compound make it a useful tool for fundamental chemical studies.
The ring-opening of the epoxide can be studied under various conditions to probe the mechanisms of acid- and base-catalyzed reactions. The stereochemical outcome of these reactions can provide valuable insights into the transition state geometries and the influence of the spirocyclic framework on reactivity. The presence of the 4-cyclohexyl substituent provides a stereochemical marker that can be used to follow the course of these reactions.
In the field of chemoinformatics, computational studies on this compound can be used to model its reactivity and predict its physical and chemical properties. These studies can help in understanding how the spirocyclic structure influences the electron distribution and steric accessibility of the epoxide ring. Such computational models are valuable for designing new synthetic routes and for predicting the properties of more complex molecules containing this structural motif. For instance, calculations of the bond dissociation energies and the barriers to ring-opening can provide a quantitative measure of its reactivity.
Emerging Research Areas and Unexplored Transformations of this compound and its Derivatives
The unique structural architecture of this compound, characterized by a spiro-fused epoxide ring to a substituted cyclohexane, presents a compelling platform for the exploration of novel chemical space. While direct research on this specific molecule is limited, emerging trends in organic synthesis and medicinal chemistry suggest several promising avenues for future investigation. These areas primarily revolve around the strategic manipulation of the strained oxirane ring and the functionalization of the cyclohexyl moiety to generate diverse and potentially bioactive molecules.
The inherent ring strain of the epoxide in the 1-oxaspiro[2.5]octane core renders it highly susceptible to nucleophilic ring-opening reactions. This reactivity is a cornerstone for the elaboration of the molecule into more complex structures. Future research is likely to focus on the development of highly stereoselective and regioselective ring-opening protocols.
One significant area of exploration is the catalytic asymmetric ring-opening of this compound. The development of chiral catalysts, including those based on transition metals or organocatalysts, could enable the enantioselective synthesis of a wide array of chiral 1,2-disubstituted cyclohexanes. These products, possessing defined stereochemistry, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The cyclohexyl group at the 4-position can exert significant steric and electronic influence on the stereochemical outcome of these reactions, a factor that warrants detailed mechanistic investigation.
Furthermore, the use of a broader range of nucleophiles in these ring-opening reactions remains an area ripe for discovery. While traditional nucleophiles like amines, azides, and thiols are commonly employed, the use of carbon-based nucleophiles, such as organometallic reagents or enolates, could lead to the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons.
Beyond simple ring-opening, unexplored rearrangement reactions of the this compound scaffold offer another exciting frontier. Lewis acid-mediated rearrangements of spiro-epoxides are known to produce a variety of interesting and often unexpected molecular architectures. For instance, palladium-mediated transformations of related spiro-compounds have been shown to induce novel skeletal reorganizations. Investigating the behavior of this compound under various Lewis acidic conditions could unveil new pathways to valuable carbocyclic and heterocyclic frameworks. The influence of the 4-cyclohexyl substituent on the stability of potential carbocationic intermediates during these rearrangements is a key aspect that could dictate the reaction pathways and product distributions.
Another emerging research direction lies in the functionalization of the cyclohexyl ring . While the epoxide provides a primary handle for chemical modification, the cyclohexyl moiety offers additional sites for strategic derivatization. Late-stage functionalization of the cyclohexyl ring, for instance, through C-H activation methodologies, could provide access to a diverse library of analogs with varied substitution patterns. This approach would be particularly valuable for structure-activity relationship (SAR) studies in medicinal chemistry programs.
The exploration of this compound and its derivatives as building blocks for bioactive molecules is a significant future direction. The rigid, three-dimensional nature of the spirocyclic core is a desirable feature in drug design, as it can lead to improved binding affinity and selectivity for biological targets. mdpi.com Spirocyclic motifs are increasingly found in approved drugs and clinical candidates. The synthesis of libraries of compounds derived from this compound, followed by biological screening, could lead to the discovery of new therapeutic agents.
Finally, the development of novel synthetic methodologies for the efficient and stereocontrolled preparation of this compound and its substituted derivatives is crucial for enabling these future research directions. While methods like the Corey-Chaykovsky reaction are established for the synthesis of spiro-epoxides, the development of catalytic and enantioselective epoxidation strategies for the corresponding exocyclic alkene precursor would be a significant advancement.
Interactive Data Table: Potential Research Directions
| Research Area | Key Transformation/Focus | Potential Outcomes and Significance |
| Catalytic Asymmetric Ring-Opening | Enantioselective addition of various nucleophiles to the epoxide ring. | Access to a wide range of chiral 1,2-disubstituted cyclohexanes as valuable synthetic intermediates. |
| Novel Rearrangement Reactions | Lewis acid-mediated skeletal reorganizations. | Discovery of new pathways to complex carbocyclic and heterocyclic scaffolds. |
| Cyclohexyl Ring Functionalization | Late-stage C-H activation and other derivatization methods. | Generation of diverse libraries of analogs for SAR studies in drug discovery. |
| Medicinal Chemistry Applications | Synthesis and biological evaluation of derivatives. | Identification of new bioactive compounds with potential therapeutic applications. |
| Advanced Synthetic Methodologies | Development of catalytic and enantioselective synthesis routes. | Improved access to the core scaffold and its derivatives for further research. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
